2,5-Dimethylhexane is a highly symmetrical, di-methylated branched alkane (C8H18) utilized primarily as a specialized non-polar solvent, a steric probe in catalysis, and a critical reference standard in hydrocarbon combustion studies. Unlike linear alkanes, its specific branching pattern at the 2 and 5 positions imparts distinct steric bulk, altering its fluid dynamics, autoignition kinetics, and interaction with microporous materials. With a boiling point of approximately 108–109 °C and a density of 0.694 g/mL at 25 °C, it offers a specific volatility and physical profile compared to standard industrial solvents like n-hexane or n-octane. For industrial and research procurement, 2,5-dimethylhexane is prioritized when workflows require precise intermediate volatility, specific steric hindrance, or exact di-methylated alkane combustion behavior that generic aliphatic solvents cannot replicate [1].
Substituting 2,5-dimethylhexane with common in-class alternatives like n-octane or isooctane (2,2,4-trimethylpentane) frequently leads to process failures in precision applications. In shape-selective catalysis and zeolite characterization, the linear structure of n-octane allows for full molecular rotation within pore channels, failing to probe the steric constraints that 2,5-dimethylhexane successfully identifies. In thermal processing and solvent recovery, replacing 2,5-dimethylhexane with n-octane introduces a significantly higher boiling point (125 °C versus 108 °C), increasing the energy required for solvent stripping and risking thermal degradation of sensitive solutes. Conversely, substituting with isooctane (boiling point ~99 °C) can result in premature solvent loss and altered formulation flash points. Furthermore, in combustion modeling and synthetic aviation fuel development, the autoignition delay times and laminar flame speeds of mono-methylated or linear octanes deviate substantially from di-methylated isomers, rendering generic substitutions invalid for accurate predictive modeling [1].
Quasi-elastic neutron scattering (QENS) studies demonstrate that the molecular dynamics of octane isomers differ drastically within the constrictive channels of H-ZSM-5 zeolites. While linear n-octane undergoes full uniaxial molecular rotation, 2,5-dimethylhexane exhibits no full molecule rotation due to the steric hindrance provided by its symmetrical methyl branching. Only localized methyl group rotation is observed for 2,5-dimethylhexane in these confined spaces[1].
| Evidence Dimension | Molecular rotational freedom in H-ZSM-5 zeolite channels |
| Target Compound Data | No full molecule rotation (sterically locked) |
| Comparator Or Baseline | n-octane (Full uniaxial rotation) |
| Quantified Difference | Complete suppression of full-molecule rotation |
| Conditions | Quasi-elastic neutron scattering (QENS) in H-ZSM-5 at 300 K |
This steric locking makes 2,5-dimethylhexane a necessary probe molecule for characterizing pore dimensions and evaluating the shape-selectivity of microporous catalysts.
The boiling point of an aliphatic solvent dictates the thermal budget required for its removal. 2,5-Dimethylhexane boils at 108.1–109.9 °C, which is significantly lower than the linear isomer n-octane (125–127 °C) but higher than the highly branched isooctane (~99 °C). This specific intermediate volatility allows for efficient solvent stripping at lower temperatures than n-octane, reducing the risk of thermal degradation for heat-sensitive compounds while avoiding the premature evaporation issues associated with more volatile solvents [1].
| Evidence Dimension | Boiling Point |
| Target Compound Data | 108.1–109.9 °C |
| Comparator Or Baseline | n-octane (125–127 °C) and isooctane (~99 °C) |
| Quantified Difference | ~16 °C lower boiling point than n-octane; ~10 °C higher than isooctane |
| Conditions | Standard atmospheric pressure (100 kPa) |
Procurement of 2,5-dimethylhexane enables optimized thermal recovery profiles in specialized extractions where standard octane isomers are either too volatile or require excessive heat.
In the development of synthetic paraffinic jet fuels, the specific branching of the alkane dictates its combustion behavior. Experimental laminar flame speed measurements and counterflow diffusion flame studies reveal that 2,5-dimethylhexane exhibits a decreased propensity for flame ignition and lower laminar flame speeds compared to mono-methylated and normal octane isomers. The di-methylated structure specifically inhibits low-temperature reactivity, making its autoignition profile distinct from both n-octane and highly branched isooctane[1].
| Evidence Dimension | Low-temperature combustion reactivity and laminar flame speed |
| Target Compound Data | Decreased reactivity and lower flame speed |
| Comparator Or Baseline | n-octane and mono-methylated octanes (Higher reactivity and flame speeds) |
| Quantified Difference | Measurable reduction in low-temperature chain branching and flame propagation |
| Conditions | Jet stirred reactor (JSR) and rapid compression machine (RCM) autoignition studies |
Accurate predictive modeling and formulation of synthetic jet fuels require the exact di-methylated kinetic profile of 2,5-dimethylhexane, which cannot be approximated by linear or mono-branched alkanes.
The symmetrical branching of 2,5-dimethylhexane results in a lower liquid density (0.694 g/mL at 25 °C) compared to its linear counterpart, n-octane (0.703 g/mL). This structural difference fundamentally alters the translational and rotational diffusivities of the fluid. Consequently, 2,5-dimethylhexane is utilized as a specific reference standard in molecular simulations to study excess entropy scaling relationships, providing baseline data for how di-methyl branching affects the collective dynamic properties of hydrocarbon fluids [1].
| Evidence Dimension | Liquid Density at 25 °C |
| Target Compound Data | 0.694 g/mL |
| Comparator Or Baseline | n-octane (0.703 g/mL) |
| Quantified Difference | 0.009 g/mL reduction in density |
| Conditions | Standard state (25 °C, 100 kPa) |
For researchers conducting fluid dynamic simulations or calibrating analytical instruments, the exact density and diffusion coefficients of this specific isomer are required for accurate entropy scaling.
Due to its specific steric hindrance that prevents full molecular rotation in constrictive pores, 2,5-dimethylhexane is a highly effective probe molecule for evaluating the channel dimensions and shape-selectivity of zeolites (e.g., H-ZSM-5) and other microporous catalytic materials [1].
Because its di-methylated structure yields distinct low-temperature autoignition kinetics and lower laminar flame speeds than linear octanes, 2,5-dimethylhexane is procured as a critical component in formulating accurate surrogate mixtures for synthetic paraffinic jet fuels and studying advanced combustion models [2].
With a boiling point of ~108 °C, 2,5-dimethylhexane provides a precise intermediate volatility window. It is selected over n-octane for extractions where the solvent must be stripped at lower temperatures to preserve thermally labile target molecules, without flashing off too rapidly during the process [3].
The specific density and rotational diffusivity of 2,5-dimethylhexane make it a necessary procurement item for physical chemistry laboratories conducting molecular simulations and excess entropy scaling studies on branched aliphatic hydrocarbons [4].
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